molecular formula C20H18O6 B12152767 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid

Cat. No.: B12152767
M. Wt: 354.4 g/mol
InChI Key: YWJDOKHHRVZPLV-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the methoxyphenyl group and the propanoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to handle the complex reactions and purifications required.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid involves its interaction with specific molecular targets. The chromene core and methoxyphenyl group may bind to enzymes or receptors, modulating their activity. The propanoic acid moiety could also play a role in the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may exhibit similar reactivity and biological activity.

    Chromene derivatives: Compounds with a chromene core are structurally related and may have comparable properties.

    Propanoic acid derivatives: These compounds contain the propanoic acid moiety and can be used for comparison in terms of reactivity and applications.

Uniqueness

What sets 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid apart is the combination of these three functional groups in a single molecule

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxypropanoic acid

InChI

InChI=1S/C20H18O6/c1-11-17(25-12(2)20(22)23)9-8-15-16(10-18(21)26-19(11)15)13-4-6-14(24-3)7-5-13/h4-10,12H,1-3H3,(H,22,23)

InChI Key

YWJDOKHHRVZPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)O

Origin of Product

United States

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